molecular formula C21H21N3O3 B14425115 N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide CAS No. 79207-93-5

N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide

Cat. No.: B14425115
CAS No.: 79207-93-5
M. Wt: 363.4 g/mol
InChI Key: UTERCDMLLHSXPR-UHFFFAOYSA-N
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Description

N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide is a complex organic compound with the molecular formula C16H12N2O3. It is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including dye production and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide typically involves the reaction of 9,10-anthraquinone with piperidine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthracenediones, hydroquinones, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the intercalation into DNA, disrupting the replication and transcription processes. This mechanism is similar to other anthracenedione derivatives, which are known to target topoisomerase enzymes, leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its piperidine moiety enhances its solubility and bioavailability compared to other anthracenedione derivatives .

Properties

CAS No.

79207-93-5

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide

InChI

InChI=1S/C21H21N3O3/c1-12(25)23-15-11-16(24-9-5-2-6-10-24)19(22)18-17(15)20(26)13-7-3-4-8-14(13)21(18)27/h3-4,7-8,11H,2,5-6,9-10,22H2,1H3,(H,23,25)

InChI Key

UTERCDMLLHSXPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)N4CCCCC4

Origin of Product

United States

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